molecular formula C18H12F3N5O2S B2930976 3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 626225-38-5

3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2930976
CAS No.: 626225-38-5
M. Wt: 419.38
InChI Key: GOAOILSPDRMNMG-UHFFFAOYSA-N
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Description

3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of multiple functional groups, including an amino group, a pyridine ring, and a trifluoromethyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thienopyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine aldehyde under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Oxazole Ring Formation: The oxazole ring can be synthesized by cyclizing a suitable precursor, such as an amino alcohol, with an appropriate carboxylic acid derivative.

    Final Coupling and Amination: The final step involves coupling the oxazole and thienopyridine intermediates, followed by amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thienopyridine ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions (e.g., acidic, basic, or catalytic).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity, while the amino group may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.

    Oxazole Derivatives: Compounds with similar oxazole rings, which are often studied for their biological activities.

Uniqueness

What sets 3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide apart is its combination of functional groups, which confer unique chemical properties and potential biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making this compound a promising candidate for further research and development.

Properties

IUPAC Name

3-amino-N-(4-methyl-1,3-oxazol-2-yl)-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O2S/c1-8-7-28-17(24-8)26-15(27)14-13(22)12-10(18(19,20)21)6-11(25-16(12)29-14)9-2-4-23-5-3-9/h2-7H,22H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAOILSPDRMNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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